molecular formula C14H18O2S B14472318 3-(Butane-1-sulfinyl)-1-(4-methylphenyl)prop-2-EN-1-one CAS No. 66286-93-9

3-(Butane-1-sulfinyl)-1-(4-methylphenyl)prop-2-EN-1-one

Cat. No.: B14472318
CAS No.: 66286-93-9
M. Wt: 250.36 g/mol
InChI Key: RZXAVRPYVQWHKL-UHFFFAOYSA-N
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Description

3-(Butane-1-sulfinyl)-1-(4-methylphenyl)prop-2-EN-1-one is an organic compound that features a sulfinyl group attached to a butane chain, a methylphenyl group, and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butane-1-sulfinyl)-1-(4-methylphenyl)prop-2-EN-1-one typically involves the following steps:

    Formation of the Sulfinyl Group: The sulfinyl group can be introduced via oxidation of a sulfide precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Coupling Reactions: The butane chain and the methylphenyl group can be coupled using various organic reactions such as Friedel-Crafts alkylation or Suzuki coupling.

    Formation of the Prop-2-en-1-one Moiety: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfinyl group can undergo further oxidation to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: Various substitution reactions can occur at the aromatic ring or the butane chain.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-CPBA.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Sulfone Derivatives: Formed via oxidation.

    Sulfide Derivatives: Formed via reduction.

    Substituted Derivatives: Formed via substitution reactions.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand or catalyst in various organic reactions.

Biology

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties.

Industry

    Materials Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Butane-1-sulfinyl)-1-(4-methylphenyl)prop-2-EN-1-one would depend on its specific application

Comparison with Similar Compounds

Similar Compounds

    3-(Butane-1-sulfonyl)-1-(4-methylphenyl)prop-2-EN-1-one: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    3-(Butane-1-thio)-1-(4-methylphenyl)prop-2-EN-1-one: Similar structure but with a thio group instead of a sulfinyl group.

Uniqueness

3-(Butane-1-sulfinyl)-1-(4-methylphenyl)prop-2-EN-1-one is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfonyl and thio analogs.

Properties

CAS No.

66286-93-9

Molecular Formula

C14H18O2S

Molecular Weight

250.36 g/mol

IUPAC Name

3-butylsulfinyl-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C14H18O2S/c1-3-4-10-17(16)11-9-14(15)13-7-5-12(2)6-8-13/h5-9,11H,3-4,10H2,1-2H3

InChI Key

RZXAVRPYVQWHKL-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)C=CC(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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